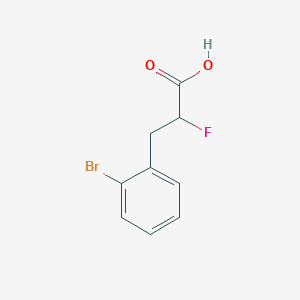

3-(2-Bromophenyl)-2-fluoropropanoic acid

Vue d'ensemble

Description

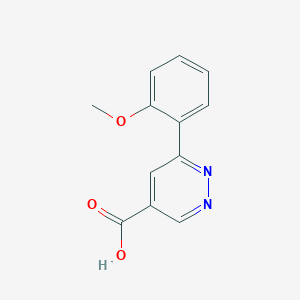

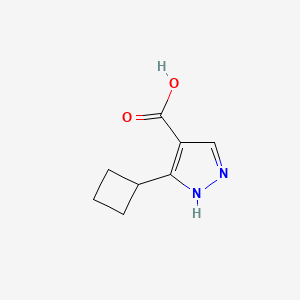

The compound “3-(2-Bromophenyl)-2-fluoropropanoic acid” is likely to be a white or off-white solid under normal conditions . It contains a bromophenyl group attached to the third carbon of a propanoic acid, with a fluorine atom attached to the second carbon .

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a three-carbon chain (propanoic acid) with a bromophenyl group attached to the third carbon and a fluorine atom attached to the second carbon .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. The carboxylic acid group (-COOH) could react with bases to form salts, or with alcohols to form esters . The bromine atom on the phenyl ring could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

Based on its structure, “this compound” is likely to be a solid at room temperature . It may have a relatively high boiling point due to the presence of the bromine atom . The compound is likely to be soluble in polar solvents due to the presence of the polar carboxylic acid group .Applications De Recherche Scientifique

Synthetic Chemistry Applications One of the primary applications of 3-(2-Bromophenyl)-2-fluoropropanoic acid is in the realm of synthetic chemistry, where it serves as a precursor or intermediate in the synthesis of complex molecules. For instance, its derivatives have been utilized in the enantioselective synthesis of β-alanine derivatives, which are β-analogues of aromatic amino acids. These compounds are prepared via electrophilic attack involving synthetic equivalents of [H2NCH2]+ upon enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones, demonstrating the compound's utility in creating biologically relevant molecules (E. Arvanitis et al., 1998).

Material Science and Sensor Technology In material science, derivatives of this compound have been incorporated into the design of fluorescent pH sensors and chemosensors for detecting acidic and basic organic vapors. A notable example is a heteroatom-containing organic fluorophore that exhibits aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics, which can be modulated by protonation and deprotonation. This behavior enables its use as a fluorescent pH sensor in both solution and solid states, highlighting the compound's versatility in sensor technology (Zhiyong Yang et al., 2013).

Additionally, fluorine-modified tetracarboxylate ligands derived from this compound have been used to construct luminescent lanthanide metal-organic frameworks (LnMOFs) for cryogenic temperature sensing. These frameworks demonstrate excellent linear responses to temperature changes, underscoring the compound's application in creating materials with novel functional properties (Dian Zhao et al., 2018).

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to interact with various biochemical targets, including enzymes and receptors involved in cellular signaling pathways .

Mode of Action

It’s worth noting that bromophenyl groups are often involved in halogen bonding interactions, which can influence the compound’s interaction with its targets . The fluoropropanoic acid moiety may also participate in hydrogen bonding, further modulating the compound’s activity .

Biochemical Pathways

Similar compounds have been implicated in a variety of pathways, including those involved in cellular signaling, metabolism, and gene expression .

Result of Action

Similar compounds have been shown to modulate a variety of cellular processes, including cell proliferation, apoptosis, and differentiation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(2-Bromophenyl)-2-fluoropropanoic acid . These factors can include pH, temperature, and the presence of other molecules, which can affect the compound’s solubility, stability, and interactions with its targets .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(2-bromophenyl)-2-fluoropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBTXIJZCBJQEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(2-Methoxyphenyl)-2-thienyl]-1-ethanamine](/img/structure/B1470255.png)

![(1-(Benzo[d]oxazol-2-yl)cyclobutyl)methanamine](/img/structure/B1470259.png)